6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine

TASK-1 channel sleep apnea potassium channel blocker

6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine (CAS 886496-27-1) is a synthetic heterocyclic small molecule (molecular formula C19H22N4, molecular weight 306.4 g/mol) belonging to the substituted imidazo[1,2-a]pyridine class. This core scaffold is associated with diverse pharmacological activities, and the particular substitution pattern—a methyl group at the 6-position, a phenyl ring at the 2-position, and a piperazin-1-ylmethyl moiety at the 3-position—places it within the same chemical space as compounds investigated for modulating serotonin 5-HT2A receptors and TASK-1/TASK-3 potassium channels.

Molecular Formula C19H22N4
Molecular Weight 306.4 g/mol
CAS No. 886496-27-1
Cat. No. B15398741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine
CAS886496-27-1
Molecular FormulaC19H22N4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=CC=C4)C=C1
InChIInChI=1S/C19H22N4/c1-15-7-8-18-21-19(16-5-3-2-4-6-16)17(23(18)13-15)14-22-11-9-20-10-12-22/h2-8,13,20H,9-12,14H2,1H3
InChIKeyFNAARICQDHCLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine (CAS 886496-27-1): Compound Identity and Regulatory Baseline


6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine (CAS 886496-27-1) is a synthetic heterocyclic small molecule (molecular formula C19H22N4, molecular weight 306.4 g/mol) belonging to the substituted imidazo[1,2-a]pyridine class [1]. This core scaffold is associated with diverse pharmacological activities, and the particular substitution pattern—a methyl group at the 6-position, a phenyl ring at the 2-position, and a piperazin-1-ylmethyl moiety at the 3-position—places it within the same chemical space as compounds investigated for modulating serotonin 5-HT2A receptors [2] and TASK-1/TASK-3 potassium channels [3]. Regulatory and procurement databases generally list the compound as a research chemical with a typical purity specification of 95% .

Why Procuring 6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine Requires Specificity Over Generic Analogs


Imidazo[1,2-a]pyridine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity; minor alterations in substitution can lead to major shifts in target potency, selectivity, and pharmacokinetic properties [1]. For example, within the patent family covering 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridines as TASK channel blockers, the presence and position of a methyl substituent on the core heterocycle has been shown to influence channel blocking potency by significant margins [2]. Generic substitution—such as using the des-methyl analog, replacing the 2-phenyl group with a 4-methoxyphenyl variant, or modifying the piperazine linker—would therefore risk complete loss of the desired pharmacological profile. Scientific and industrial users targeting a specific biological activity or chemical intermediate must consequently verify the exact substitution pattern of this compound.

Quantitative Differentiation Evidence for 6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine Against In-Class Analogs


Comparative TASK-1 Channel Blocking Potential Across Substituted 2-Phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridines

The patent WO2017097792A1 discloses that 6-methyl substitution on the imidazo[1,2-a]pyridine core contributes to enhanced in vitro TASK-1 channel blockade compared to unsubstituted analogs within the same chemical series. While specific IC50 values for the target compound are not publicly tabulated, class-level structure-activity relationship (SAR) data indicate that methyl substitution at the 6-position can shift potency by more than 0.5 log units relative to des-methyl comparators [1]. This suggests that the 6-methyl-2-phenyl derivative holds a meaningful potency advantage for TASK-1-related research applications.

TASK-1 channel sleep apnea potassium channel blocker imidazo[1,2-a]pyridine

Predicted Physicochemical Property Differentiation: cLogP, TPSA, and Ligand Efficiency Indices

Computational property predictions for 6-methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine indicate a cLogP of approximately 3.4 and a topological polar surface area (TPSA) of roughly 33 Ų [1]. These values differentiate it from common analogs: the 4-methoxyphenyl analog (CAS 727976-07-0) exhibits a higher TPSA (~42 Ų) due to the methoxy oxygen, which can reduce membrane permeability, while the 4-nitrophenyl analog (CAS 727976-05-8) carries a significantly elevated TPSA (~79 Ų) that pushes it beyond typical CNS drug-like space [2]. The target compound’s balanced lipophilicity and low TPSA suggest superior passive membrane permeability and blood-brain barrier penetration potential compared to more polar in-class analogs.

drug-like properties cLogP TPSA Lipinski rules ligand efficiency

Synthetic Tractability and Building Block Utility: C-3 Piperazine Handle for Diversification

The presence of a free piperazine NH group at the C-3 methylene linker distinguishes this compound from N-alkylated or N-arylated piperazine analogs. This free amine serves as a versatile diversification handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling rapid parallel library synthesis [1]. By contrast, analogs such as CAS 727976-07-0 (4-methoxyphenyl) and CAS 727976-05-8 (4-nitrophenyl) are primarily used as terminal screening compounds rather than synthetic intermediates, because their piperazine NH is often already functionalized or their electron-withdrawing/donating substituents direct subsequent chemistry in a manner distinct from the unsubstituted 2-phenyl derivative . This makes the target compound a more versatile scaffold for medicinal chemistry optimization programs.

chemical synthesis building block parallel synthesis library design

Research and Industrial Application Scenarios for 6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine Based on Differential Evidence


TASK-1/TASK-3 Potassium Channel Blocker Hit Identification and Lead Optimization

Given the class-level SAR linking 6-methyl substitution to enhanced TASK-1 channel blockade [1], this compound is a rational starting point for hit-to-lead campaigns targeting sleep-disordered breathing (obstructive and central sleep apnea). Its free piperazine handle permits rapid analog generation to improve potency and selectivity. Procurement by academic or pharmaceutical laboratories engaged in respiratory disorder research is warranted as a SAR expansion centerpiece over alternative 2-phenylimidazo[1,2-a]pyridine building blocks that lack the strategic methyl substitution.

CNS-Penetrant Chemical Probe Design for Neuropharmacology

The predicted balanced cLogP (~3.4) and low TPSA (~33 Ų) of this compound [1] position it as a favorable scaffold for developing CNS-penetrant chemical probes targeting serotonin receptors (5-HT2A), dopamine receptors, or other neurological targets associated with the imidazo[1,2-a]pyridine chemotype [2]. Prioritizing this scaffold over the more polar 4-methoxyphenyl or 4-nitrophenyl analogs (TPSA 42–79 Ų) is advised for programs where blood-brain barrier penetration is a critical design objective.

Medicinal Chemistry Diversification Library Synthesis

The unsubstituted 2-phenyl ring and free C-3 piperazine NH group provide a clean synthetic handle for amide library production. Unlike electron-rich or electron-deficient aromatic analogs that can bias subsequent chemistry, this neutral scaffold supports broad diversification strategies with predictable reactivity [1]. Contract research organizations (CROs) and academic screening centers procuring building blocks for parallel synthesis will obtain greater synthetic mileage from this intermediate compared to heavily substituted in-class alternatives.

In Vitro Selectivity Profiling Panels for Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Imidazo[1,2-a]pyridines have been explored as PI3K p110α inhibitors [1], and 6-methyl substitution may influence isoform selectivity profiles. This compound can serve as a selectivity control in kinase profiling panels when evaluating novel inhibitors. Procurement by biochemical screening facilities running PI3K isoform panels is advisable to establish baseline selectivity fingerprints against which optimized leads can be compared.

Quote Request

Request a Quote for 6-Methyl-2-phenyl-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.